N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c1-10-3-2-4-12(7-10)16-20-21-17(23-16)19-15(22)11-5-6-13-14(8-11)24-9-18-13/h2-9H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFZOLKNVPLQNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors to form the oxadiazole ring, followed by the introduction of the benzothiazole moiety. The final step often involves the formation of the carboxamide group through amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Oxidation Reactions
The benzothiazole sulfur atom and oxadiazole ring exhibit oxidation sensitivity under specific conditions:
-
Benzothiazole Sulfur Oxidation :
Treatment with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) oxidizes the sulfur atom to sulfoxide or sulfone derivatives. For example, H₂O₂ in acetic acid converts the thiazole sulfur to sulfoxide, while KMnO₄ in alkaline conditions yields sulfones . -
Oxadiazole Ring Oxidation :
Strong oxidizing agents like nitric acid (HNO₃) can cleave the oxadiazole ring, producing carboxylic acid derivatives .
Table 1: Oxidation Reactions and Products
Reduction Reactions
The carboxamide group and oxadiazole ring participate in reduction:
-
Carboxamide Reduction :
Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine . -
Oxadiazole Ring Reduction :
Catalytic hydrogenation (H₂/Pd-C) opens the oxadiazole ring, yielding hydrazine intermediates .
Table 2: Reduction Reactions and Products
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive positions:
-
Electrophilic Aromatic Substitution :
The 3-methylphenyl group undergoes nitration (HNO₃/H₂SO₄) to introduce nitro groups at the para position . -
Nucleophilic Substitution :
The benzothiazole C-2 position reacts with amines (e.g., aniline) under basic conditions to form secondary amides .
Table 3: Substitution Reactions and Products
Cyclization and Ring-Opening Reactions
The oxadiazole ring participates in cycloadditions and ring-opening processes:
-
Thermal Cyclization :
Heating in DMF forms fused pyrazolo[3,4-d]pyrimidine derivatives via intramolecular cyclization . -
Acid-Catalyzed Hydrolysis :
HCl (6M) cleaves the oxadiazole ring to generate hydrazide intermediates .
Table 4: Cyclization and Hydrolysis Reactions
Research Findings and Mechanistic Insights
-
Electron-Donating Groups (EDGs) : Substituents like methyl on the phenyl ring enhance electrophilic substitution rates by activating the aromatic system .
-
Anticancer Activity Correlation : Sulfone derivatives (from oxidation) show reduced cytotoxicity compared to parent compounds, suggesting sulfur’s role in bioactivity .
-
Green Chemistry Approaches : Microwave-assisted synthesis reduces reaction times for substitutions by 40–50% compared to conventional heating .
Scientific Research Applications
Chemistry
In the field of chemistry, N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various reaction mechanisms and develop new synthetic routes.
Biology
The compound has garnered attention for its potential biological activities. Research indicates that it may exhibit:
- Antiviral Activity : Similar compounds have demonstrated efficacy against viral infections.
- Anti-inflammatory Properties : Potential to modulate inflammatory pathways.
- Anticancer Activity : Shown promise in inhibiting cancer cell proliferation.
Anticancer Activity Data
Recent studies have highlighted the anticancer potential of this compound across various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induces apoptosis via p53 activation |
| HeLa | 2.41 | Inhibits HDAC-1 activity |
| A431 | Not specified | Promotes cell cycle arrest |
These findings suggest that the compound may be a candidate for further drug development in oncology.
Medicine
In medicinal chemistry, the compound's pharmacological properties are under investigation for potential therapeutic applications. Its ability to interact with various biological targets positions it as a candidate for drug discovery initiatives aimed at treating diseases such as cancer and viral infections.
Industrial Applications
The unique properties of this compound may also find applications in materials science. Its structural characteristics could be leveraged in the development of advanced polymers and electronic materials.
Mechanism of Action
The mechanism by which N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Chloro (): The 2-chlorophenyl group is electron-withdrawing, which may alter binding interactions in enzyme-active sites compared to methyl.
Physicochemical Properties
- Melting Points : Analogs with methylphenyl substituents (e.g., compound 7c ) exhibit melting points of 158–160°C, suggesting moderate crystallinity. The target compound’s melting point remains uncharacterized.
- Spectral Data : IR and NMR data for compound 7c confirm the integrity of the oxadiazole and benzothiazole cores, which likely apply to the target compound.
Biological Activity
N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antibacterial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C11H10N4O2S
- SMILES : Cc1ccccc1N2C(=N)N=C(O2)C(=O)N(c3cccs3)C(=O)N
- Molecular Weight : 246.29 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The compound has shown promise in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis via p53 activation |
| HeLa (Cervical Cancer) | 2.41 | Inhibits HDAC-1 activity |
| A431 (Skin Cancer) | Not specified | Promotes cell cycle arrest |
In a comparative study, compounds derived from oxadiazole exhibited greater cytotoxicity than traditional chemotherapeutics like doxorubicin against various leukemia and breast cancer cell lines .
Antibacterial Activity
The compound's antibacterial properties have also been investigated. A study assessing the antibacterial efficacy of thiazole derivatives indicated that modifications to the benzothiazole structure could enhance activity against both Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, related compounds have demonstrated significant antibacterial effects .
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by increasing p53 levels and promoting caspase activation.
- Histone Deacetylase Inhibition : It shows potential as an HDAC inhibitor, which is crucial for regulating gene expression related to cancer progression.
- Cell Cycle Arrest : Evidence suggests that it can halt the cell cycle in specific phases, preventing cancer cell proliferation.
Study 1: Cytotoxicity Evaluation
In a recent evaluation of various oxadiazole derivatives against MCF-7 and HeLa cells:
- Results : The compound exhibited an IC50 value of 0.65 µM for MCF-7 cells and 2.41 µM for HeLa cells.
- : These findings underscore the compound's potential as a lead candidate for further development in anticancer therapy .
Study 2: Antibacterial Assessment
A study focused on thiazole-based compounds revealed promising antibacterial activity against multiple bacterial strains:
- Findings : Compounds with similar structural features to this compound showed significant inhibition of bacterial growth.
Q & A
Q. What are the key synthetic routes for preparing N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Benzothiazole core formation : Cyclization of 2-aminothiophenol derivatives with carboxylic acids or esters under acidic conditions (e.g., polyphosphoric acid) to yield the benzothiazole-6-carboxylic acid intermediate .
Oxadiazole coupling : Reaction of the benzothiazole intermediate with 3-methylphenyl-substituted hydrazine derivatives. This is followed by cyclization using dehydrating agents (e.g., POCl₃ or thionyl chloride) to form the 1,3,4-oxadiazole ring .
Amide bond formation : Activation of the carboxylic acid group (e.g., using HATU or DCC) and coupling with the oxadiazole-amine derivative .
Critical parameters: Temperature control (80–100°C for cyclization), solvent selection (DMF or dichloromethane for amide coupling), and purification via column chromatography .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Analytical techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring systems (e.g., benzothiazole C-6 carbonyl at ~168 ppm, oxadiazole protons at δ 8.1–8.3 ppm) .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 376.43) .
- HPLC : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
- Elemental analysis : Confirmation of C, H, N, S content within ±0.4% of theoretical values .
Q. What physicochemical properties are critical for experimental design?
- Methodological Answer : Key properties include:
- Solubility : Limited aqueous solubility (logP ~3.5), requiring DMSO or ethanol for in vitro studies .
- Stability : Susceptibility to hydrolysis under basic conditions; store at –20°C in anhydrous solvents .
- pKa : Predicted ~9.2 (benzothiazole NH) using computational tools like MarvinSketch .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorescence-based or colorimetric assays (e.g., kinase or protease inhibition) with IC₅₀ determination. For example, pre-incubate the compound (1–100 µM) with the enzyme, then measure residual activity .
- Cell-based assays : Test antiproliferative activity in cancer cell lines (e.g., MTT assay) with dose-response curves (24–72 hr exposure) .
- Data interpretation : Compare results to positive controls (e.g., doxorubicin for cytotoxicity) and analyze statistical significance (ANOVA, p < 0.05) .
Q. What strategies are used for structure-activity relationship (SAR) studies?
- Methodological Answer :
-
Substituent variation : Synthesize analogs with modified substituents (e.g., 3-methylphenyl → 4-fluorophenyl) to assess electronic/steric effects .
-
Bioisosteric replacement : Replace the oxadiazole with 1,2,4-triazole to evaluate ring flexibility .
-
Data correlation : Use computational tools (e.g., CoMFA) to correlate substituent properties (Hammett σ, π) with bioactivity .
Table 1 : Example SAR Data for Analogous Compounds
Substituent (R) IC₅₀ (µM, Kinase X) LogP 3-methylphenyl 0.45 3.5 4-chlorophenyl 1.20 3.8 2,6-difluorophenyl 5.60 3.2
Q. How should researchers address contradictions in biological data across studies?
- Methodological Answer :
- Assay validation : Confirm reproducibility using standardized protocols (e.g., ATP concentration in kinase assays) .
- Solubility checks : Ensure compound solubility matches reported values; precipitation can lead to false negatives .
- Off-target profiling : Screen against unrelated targets (e.g., cytochrome P450s) to rule out non-specific effects .
Q. What in silico methods are employed to predict binding modes and pharmacokinetics?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., hydrogen bonding with oxadiazole N-atoms) .
- ADMET prediction : Tools like SwissADME estimate bioavailability (%F >30), blood-brain barrier penetration (logBB <0.3), and hepatotoxicity (CYP3A4 inhibition risk) .
- MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD <2 Å) .
Q. How are toxicity and pharmacokinetic profiles assessed preclinically?
- Methodological Answer :
- In vitro toxicity : HepG2 cell viability assays (48 hr exposure) and Ames test for mutagenicity .
- Pharmacokinetics :
- Plasma stability : Incubate with rat plasma (37°C, 1 hr), analyze via LC-MS for degradation .
- Microsomal metabolism : Measure t₁/₂ using liver microsomes + NADPH .
- In vivo PK : Administer IV/orally to rodents, collect plasma for AUC and Cₘₐₓ determination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
